(2R)-2-(cyclopentylamino)propan-1-ol is an organic compound characterized by a cyclopentylamino group attached to a propan-1-ol backbone. Its molecular formula is , with a molecular weight of 143.23 g/mol. This compound is classified as a secondary amine due to the presence of the cyclopentyl group, which significantly influences its chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of (2R)-2-(cyclopentylamino)propan-1-ol typically involves several key steps:
The molecular structure of (2R)-2-(cyclopentylamino)propan-1-ol can be represented using various structural formulas:
InChI=1S/C8H17NO/c1-7(6-10)9-8-4-2-3-5-8/h7-10H,2-6H2,1H3/t7-/m1/s1
CC(CO)NC1CCCC1
C[C@H](CO)NC1CCCC1
The stereochemistry of this compound is crucial as it influences its biological activity and interactions with molecular targets.
(2R)-2-(cyclopentylamino)propan-1-ol can participate in various chemical reactions:
These reactions are significant for its utility in synthetic organic chemistry, allowing for the modification of this compound into more complex structures.
The biological activity of (2R)-2-(cyclopentylamino)propan-1-ol is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The mechanism involves binding to molecular targets, modulating their activity, which can lead to various physiological effects. This makes it a valuable compound in pharmacological research, particularly for developing new therapeutic agents aimed at neurological and cardiovascular systems.
The compound exhibits typical characteristics associated with secondary amines and alcohols:
(2R)-2-(cyclopentylamino)propan-1-ol has several applications across different scientific fields:
The unique combination of stereochemistry and functional groups in (2R)-2-(cyclopentylamino)propan-1-ol enhances its value as a versatile compound in both research and industrial applications.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7